2-(4-Tert-butylphenyl)acetaldehyde

Catalog No.
S1487626
CAS No.
109347-45-7
M.F
C12H16O
M. Wt
176.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Tert-butylphenyl)acetaldehyde

CAS Number

109347-45-7

Product Name

2-(4-Tert-butylphenyl)acetaldehyde

IUPAC Name

2-(4-tert-butylphenyl)acetaldehyde

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

InChI

InChI=1S/C12H16O/c1-12(2,3)11-6-4-10(5-7-11)8-9-13/h4-7,9H,8H2,1-3H3

InChI Key

VMLYBYNXKMHLIJ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)CC=O

Synonyms

2-(4-TERT-BUTYLPHENYL)ACETALDEHYDE

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC=O

Application in Food Packaging Materials

Specific Scientific Field: Food Science & Technology

Summary of the Application: “2-(4-Tert-butylphenyl)acetaldehyde” is one of the many chemical substances found in the matrix of plastic packaging materials . These materials are used for the preservation of foods, but they may have disadvantages related to the migration of micromolecular chemical substances from the packaging material to the packaged food .

Methods of Application or Experimental Procedures: The study of this application involves analyzing the migration of certain compounds from conventional packaging materials (plastics) used for foods . This requires detailed examination of the migrants in these materials and the establishment of updated protocols for the safety of consumers .

Results or Outcomes: The study points out the need to reconsider the use of certain compounds in food packaging due to their potential migration into foods . It also emphasizes the need for the industrial production of biodegradable packaging materials based on natural sources .

Application in Polypropylene Nucleation

Specific Scientific Field: Material Science

Summary of the Application: “2-(4-Tert-butylphenyl)acetaldehyde” is used in the synthesis of a nucleator for polypropylene .

Methods of Application or Experimental Procedures: The nucleator is prepared with homemade 2,2-methylene-bis (4,6-di-tert-butyl-phenyl) phosphorus oxychloride as raw materials by means of hydrolysis and neutralization .

Results or Outcomes: The overall yield of the product was 95.9% .

2-(4-Tert-butylphenyl)acetaldehyde is an organic compound with the molecular formula C12H16OC_{12}H_{16}O. It belongs to the aldehyde family, characterized by a formyl group (-CHO) attached to a phenyl ring that has a tert-butyl substituent at the para position. This structural arrangement imparts unique chemical properties and reactivity to the compound, making it valuable in various synthetic applications and industrial processes. The presence of the bulky tert-butyl group contributes to steric hindrance, influencing its reactivity compared to other aldehydes.

  • Oxidation: The aldehyde group can be oxidized to yield 2-(4-Tert-butylphenyl)acetic acid using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
  • Reduction: It can be reduced to form 2-(4-Tert-butylphenyl)ethanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
  • Electrophilic Aromatic Substitution: The phenyl ring can undergo various substitution reactions, including nitration, sulfonation, and halogenation, depending on the conditions and reagents used.

Common Reagents and Conditions

  • Oxidation: KMnO4, CrO3
  • Reduction: NaBH4, LiAlH4
  • Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4), halogens (Cl2, Br2)

Major Products Formed

  • From Oxidation: 2-(4-Tert-butylphenyl)acetic acid
  • From Reduction: 2-(4-Tert-butylphenyl)ethanol
  • From Substitution: Various substituted derivatives based on the electrophile used.

Synthetic Routes

  • Friedel-Crafts Acylation: A common method involves acylating tert-butylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction forms a ketone intermediate.
  • Reduction: The ketone can then be reduced to the corresponding aldehyde using lithium aluminum hydride (LiAlH4).

Industrial Production

In industrial settings, synthesis may employ continuous flow reactors to optimize yield and purity. Advanced purification techniques are utilized to ensure high-quality products.

2-(4-Tert-butylphenyl)acetaldehyde finds applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
  • Flavor and Fragrance Industry: Its aromatic properties make it suitable for use in perfumes and flavoring agents.
  • Chemical Research: It is utilized in studies related to reaction mechanisms and synthetic methodologies.

Similar Compounds

  • Benzaldehyde: Lacks the tert-butyl group; less sterically hindered.
  • 4-Tert-butylbenzaldehyde: Similar structure but with the formyl group directly attached to the phenyl ring.
  • 2-(4-Tert-butylphenyl)ethanol: The reduced form of 2-(4-Tert-butylphenyl)acetaldehyde.

Uniqueness

The uniqueness of 2-(4-Tert-butylphenyl)acetaldehyde lies in its combination of both a formyl group and a tert-butyl group, which enhances its reactivity profile and steric properties compared to its analogs. This dual functionality makes it an attractive candidate for further research in organic synthesis and industrial applications.

XLogP3

3

Wikipedia

(4-tert-butylphenyl)acetaldehyde

Dates

Modify: 2023-08-15

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